Product packaging for N-(4-Acetylphenyl)acetamide(Cat. No.:CAS No. 2719-21-3)

N-(4-Acetylphenyl)acetamide

Cat. No.: B371452
CAS No.: 2719-21-3
M. Wt: 177.2g/mol
InChI Key: WECHHDJTILFYQT-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)acetamide is an organic compound for research use. It belongs to the class of aromatic anilides, which are characterized by an amide group substituted with an aromatic ring, a structure known to be of significant interest in medicinal and organic chemistry research . While specific pharmacological data for this compound is not fully established, its molecular framework is related to historic aniline-derived analgesics like acetanilide and phenacetin . Acetanilide, a simpler analog, was among the first synthetic fever-reducing drugs but was discontinued from therapeutic use due to toxic side effects, including methemoglobinemia . Phenacetin, a related derivative, was also widely used as an analgesic before being withdrawn due to associations with carcinogenicity and kidney damage . These classic compounds highlight the research value of the anilide structure in studying drug metabolism, toxicity, and the development of safer derivatives. As a research chemical, this compound serves as a potential intermediate or building block in organic synthesis. It may be utilized in the development of more complex molecules for various research applications, including the synthesis of dyes, rubber accelerators, or stabilizers, similar to the uses of its relative, acetanilide . This product is intended for laboratory research purposes only. It is NOT for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B371452 N-(4-Acetylphenyl)acetamide CAS No. 2719-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)acetamide
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InChI

InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13)
Source PubChem
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InChI Key

WECHHDJTILFYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
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DSSTOX Substance ID

DTXSID10181657
Record name N-(p-Acetylphenyl)acetamide
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Molecular Weight

177.20 g/mol
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CAS No.

2719-21-3
Record name N-(4-Acetylphenyl)acetamide
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Synthetic Methodologies and Reaction Pathways of N 4 Acetylphenyl Acetamide

Synthetic Strategies for N-(4-Acetylphenyl)acetamide

The creation of this compound can be achieved through several strategic routes. These are broadly categorized into direct acetylation methods and those that proceed through the use of cyanoacetamide-based intermediates.

Direct Acetylation Approaches

Direct acetylation is a primary and straightforward method for synthesizing this compound. This involves the introduction of an acetyl group to a precursor molecule.

A principal method for synthesizing this compound is the acetylation of 4-aminoacetophenone. eijppr.com This reaction is typically carried out by treating 4-aminoacetophenone with acetic anhydride (B1165640). eijppr.com The process involves heating the mixture to reflux for a period, followed by cooling to induce crystallization of the product. eijppr.com The resulting solid is then purified through washing and recrystallization, commonly from ethanol (B145695), to yield pure this compound. eijppr.com

This acetylation can also be a key step in the synthesis of more complex molecules. For instance, after its formation, this compound can be reacted with various aldehydes in what is known as a Claisen-Schmidt condensation to produce chalcone (B49325) derivatives. eijppr.com

Table 1: Reaction Conditions for Acetylation of 4-aminoacetophenone

ParameterValue
Reactants 4-aminoacetophenone, Acetic Anhydride
Reaction Time 45 minutes (reflux)
Purification Cooling, filtration, washing with cool water, vacuum drying, and recrystallization from ethanol
Yield 85.67%

This table summarizes the typical laboratory conditions for the synthesis of this compound from 4-aminoacetophenone. eijppr.com

The acetylation of primary amines like ethylamine (B1201723) with acetic anhydride is a well-established reaction that results in the formation of an N-acetyl derivative. doubtnut.com In this nucleophilic substitution reaction, the nitrogen atom of the amine attacks a carbonyl carbon of the acetic anhydride. doubtnut.comvedantu.com This leads to the substitution of one of the hydrogen atoms on the amine group with an acetyl group, forming an amide and acetic acid as a byproduct. doubtnut.comvedantu.com

While specific research detailing the reaction of 4-acetylphenyl ethylamine with acetic anhydride or acetyl chloride to form this compound was not found in the provided search results, the general principles of amine acetylation strongly suggest this pathway is chemically feasible. The reaction would involve the acetylation of the ethylamine moiety attached to the 4-acetylphenyl group.

Acetylation of 4-aminoacetophenone

Routes via Cyanoacetamide Intermediates

An alternative synthetic approach to this compound and its derivatives involves the use of N-(4-acetylphenyl)-2-cyanoacetamide as a key intermediate. This versatile compound allows for various chemical modifications.

N-(4-acetylphenyl)-2-cyanoacetamide is a versatile starting material for the synthesis of a variety of heterocyclic compounds. researchcommons.orgevitachem.com It can undergo reactions with numerous electrophilic reagents to yield a range of derivatives, including those with thiazole (B1198619) and pyridine (B92270) structures. researchcommons.orgevitachem.com For instance, it has been used in Michael addition reactions with α-cyanocinnamonitrile derivatives. researchcommons.org Furthermore, it can be coupled with diazonium salts to form hydrazones, which can then be cyclized. nih.gov

Table 2: Examples of Reactions involving N-(4-acetylphenyl)-2-cyanoacetamide

Reactant(s)Product TypeReference
α-cyanocinnamonitrileN-(4-acetylphenyl)-2-cyano-3-(aryl)acrylamide researchcommons.org
Diazonium chloridesHydrazone derivatives nih.gov
α-halocarbonyl compounds1,3-Thiazole derivatives researchcommons.org
Phenolic aldehydes2-Iminochromene derivatives researchcommons.org

This table highlights the versatility of N-(4-acetylphenyl)-2-cyanoacetamide in synthesizing various chemical structures.

The cyano group in N-(4-acetylphenyl)-2-cyanoacetamide can be functionalized to produce hydroxylamine (B1172632) derivatives. This is achieved by reacting the cyanoacetamide intermediate with hydroxylamine hydrochloride. orgchemres.org This reaction typically occurs in a solvent like ethanol under reflux conditions, leading to the formation of an amidoxime (B1450833) intermediate. Subsequent hydrolysis of this intermediate under acidic conditions yields the N-hydroxyacetamide derivative. This method leverages the nucleophilic nature of hydroxylamine to transform the cyano group. orgchemres.org

Modification of N-(4-acetylphenyl)-2-cyanoacetamide

Asymmetric Synthesis of Chiral this compound Derivatives

The generation of chiral molecules is a critical endeavor in medicinal chemistry, as different enantiomers of a compound can exhibit vastly different biological activities. Chiral reagents are instrumental in asymmetric synthesis, a process that creates molecules with specific three-dimensional arrangements. scbt.com

Enzymatic reactions offer a high degree of selectivity in asymmetric synthesis. The ketoreductase KRED 228, for instance, has been utilized for the asymmetric reduction of this compound. mdpi.comresearchgate.net This enzymatic reduction yields the corresponding chiral alcohol, (S)-N-(4-(1-hydroxyethyl)phenyl)acetamide, with a reported enantiomeric excess (ee) of 73%. mdpi.com The reaction is typically carried out in a phosphate (B84403) buffer (pH 7.0) with dimethyl sulfoxide (B87167) (DMSO) as a co-solvent, using glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6P-DH) for cofactor regeneration of NADPH. mdpi.com

A study on the chemoenzymatic synthesis of precursors for enantiopure drugs provides specific details on this reduction. The reaction involved this compound in DMSO, KRED 228, G6P, G6P-DH, and NADPH in a phosphate buffer. mdpi.com

Table 1: Enzymatic Reduction of this compound and its Derivative

Substrate Enzyme Product Enantiomeric Excess (ee)
This compound KRED 228 (S)-N-(4-(1-hydroxyethyl)phenyl)acetamide 73% mdpi.com
N-(4-acetyl-2,6-dichlorophenyl)acetamide KRED 228 (S)-1-(4-amino-3,5-dichlorophenyl)ethan-1-ol >98% mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.demdpi.com This includes the use of environmentally benign solvents, catalysts, and energy sources. mdpi.com

The use of water as a solvent in chemical reactions is a key aspect of green chemistry. scispace.com Water-tolerant Lewis acids, such as rare earth metal triflates, have been developed to catalyze reactions like carbon-carbon bond formation in aqueous media. wiley-vch.deiupac.org These catalysts can often be recovered and reused, further enhancing their environmental credentials. iupac.org While specific examples of Lewis acid catalysis for the direct synthesis of this compound in water are not prevalent in the provided results, the general principle of using water-tolerant Lewis acids is a significant green chemistry approach applicable to related syntheses. wiley-vch.deiupac.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher purity of products compared to conventional heating methods. nih.govirjmets.com This technique has been successfully applied to the synthesis of various acetamide (B32628) derivatives. irjmets.comresearchgate.net For instance, the synthesis of quinazolinone derivatives from N-(4-acetylphenyl)-2-chloroacetamide was achieved with good to excellent yields (80–93%) in just 4–6 minutes under microwave irradiation, a significant improvement over the 54–68% yields and much longer reaction times of conventional methods. nih.gov Similarly, α-ketoamide derivatives have been synthesized in high yields (91%) via microwave-assisted ring-opening of N-acylisatins.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction Method Yield Reaction Time Reference
Synthesis of quinazolinone derivatives Microwave 80-93% 4-6 min nih.gov
Synthesis of quinazolinone derivatives Conventional 54-68% - nih.gov
Synthesis of α-ketoamide derivatives Microwave 91% 2-5 min
Lewis Acid Catalysis in Aqueous Media

Phase Transfer Catalysis in this compound Derivative Synthesis

Phase transfer catalysis (PTC) is a valuable synthetic method that facilitates the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase). This is achieved through the use of a phase transfer catalyst that transports a reactant from one phase to the other. google.com PTC has been employed in the synthesis of various heterocyclic compounds and other derivatives. ukaazpublications.comresearchgate.netjournalijar.com For example, the synthesis of diketopiperazines from N-chloroacetamide derivatives has been accomplished with high selectivity and yields of up to 90% at room temperature using PTC. researchgate.net This methodology offers a simple and efficient route for the synthesis of complex molecules under mild conditions.

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is largely dictated by its functional groups: the acetamido group and the acetyl group attached to the phenyl ring.

The acetyl group can undergo reduction to form an alcohol. Derivatives of this compound, such as N-(4-acetylphenyl)-2-chloroacetamide, are versatile intermediates. The chlorine atom in the chloroacetamide moiety is readily displaced by various nucleophiles, including those containing oxygen, nitrogen, or sulfur atoms. researchgate.net This reactivity allows for the synthesis of a wide range of heterocyclic systems. researchgate.net

Furthermore, the acetyl group can participate in condensation reactions. For example, N-(4-acetylphenyl)-2-chloroacetamide can react with aldehydes in an acid-catalyzed Aldol (B89426) condensation to form chalcones. researchgate.net Similarly, Claisen-Schmidt condensation of a derivative of this compound with aromatic aldehydes under microwave irradiation in the presence of a base yields α,β-unsaturated ketones (chalcones). nih.gov

Derivatives can also be synthesized through the functionalization of the cyano group in precursors like N-(4-acetylphenyl)-2-cyanoacetamide. Reaction with hydroxylamine hydrochloride can lead to the formation of an amidoxime, which can then be hydrolyzed to yield N-(4-acetylphenyl)-N-hydroxyacetamide.

Oxidation Reactions and Product Characterization

The acetyl group of this compound is susceptible to oxidation, which can lead to the formation of N-(4-carboxyphenyl)acetamide. evitachem.com This transformation is typically achieved using strong oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium can effectively oxidize the acetyl moiety to a carboxylic acid group. evitachem.com The general reaction is depicted below:

This compound + [O] → N-(4-carboxyphenyl)acetamide

In some cases, oxidation reactions can also target the aromatic ring, potentially leading to the formation of quinone derivatives, although this is less common for this specific substrate under controlled conditions. The characterization of the oxidation products relies on standard spectroscopic techniques. The formation of N-(4-carboxyphenyl)acetamide can be confirmed by the appearance of a broad O-H stretching band in the infrared (IR) spectrum, characteristic of a carboxylic acid, and the disappearance of the acetyl methyl protons in the ¹H Nuclear Magnetic Resonance (NMR) spectrum.

Oxidizing Agent Product Reference
Potassium permanganate (KMnO₄)N-(4-carboxyphenyl)acetamide evitachem.com
Chromium trioxide (CrO₃)N-(4-carboxyphenyl)acetamide

Reduction Reactions and Product Formation

The carbonyl group of the acetyl moiety in this compound can be readily reduced to a secondary alcohol, yielding N-(4-(1-hydroxyethyl)phenyl)acetamide. This reduction is commonly performed using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents for this purpose. evitachem.com

This compound + [H] → N-(4-(1-hydroxyethyl)phenyl)acetamide

The choice of reducing agent can be crucial, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and can also reduce the amide group under more vigorous conditions. For selective reduction of the ketone, NaBH₄ is often preferred. The formation of the alcohol product is characterized by the appearance of a broad hydroxyl (O-H) stretch in the IR spectrum and the replacement of the acetyl methyl singlet with a doublet and a new quartet (or multiplet) for the CH(OH)CH₃ group in the ¹H NMR spectrum.

Reducing Agent Product Reference
Sodium borohydride (NaBH₄)N-(4-(1-hydroxyethyl)phenyl)acetamide
Lithium aluminum hydride (LiAlH₄)N-(4-(1-hydroxyethyl)phenyl)acetamide evitachem.com

Electrophilic Substitution on the Benzene (B151609) Ring and Derivative Synthesis

Electrophilic substitution reactions, such as halogenation or nitration, can lead to the formation of various substituted derivatives. For instance, bromination of this compound in acetic acid results in the substitution of a bromine atom onto the aromatic ring. These reactions often require a catalyst, such as iron(III) chloride (FeCl₃) for halogenation.

Reaction Type Reagents General Product Reference
HalogenationHalogen (e.g., Br₂), Lewis Acid (e.g., FeCl₃)Halogenated this compound derivative
NitrationNitrating agentsNitrated this compound derivative

Hydrolysis Mechanisms under Acidic or Basic Conditions

The amide linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions. evitachem.comevitachem.com This reaction results in the formation of 4-aminoacetophenone and acetic acid (or its conjugate base).

Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of 4-aminoacetophenone as its ammonium (B1175870) salt leads to the final products after neutralization.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is followed by the elimination of the acetylphenylamide anion, which then abstracts a proton from the newly formed acetic acid to yield 4-aminoacetophenone and an acetate (B1210297) salt.

This compound + H₂O (H⁺ or OH⁻) → 4-Aminoacetophenone + Acetic Acid/Acetate

Condensation Reactions of this compound

The acetyl group of this compound provides a reactive site for various condensation reactions, which are fundamental in building more complex molecular architectures.

The Claisen-Schmidt condensation is a widely utilized reaction for this compound. It involves the reaction of the acetyl group with an aromatic aldehyde in the presence of a base (or acid) catalyst to form chalcones, which are α,β-unsaturated ketones. isca.innih.gov These chalcone derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. jcbsc.org

The reaction is typically carried out using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol. nih.govscielo.br The base abstracts a proton from the methyl group of the acetyl moiety, generating an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone. The use of piperidine (B6355638) as a base has also been reported. innovareacademics.in Innovative methods, such as the use of ultrasonic irradiation, have been shown to improve reaction yields and shorten reaction times. scielo.br

A variety of substituted aromatic aldehydes can be used in this condensation, leading to a diverse library of chalcone derivatives. nih.govscielo.brinnovareacademics.in

Aldehyde Catalyst Reaction Conditions Product Type Reference(s)
Substituted benzaldehydesNaOHMethanol, room temp, overnightN-{4-[(2E)-3-arylprop-2-enoyl]phenyl}acetamide nih.gov
Aromatic aldehydesKOHEthanol, ultrasonic bath, 20-25 minN-(4-((E)-3-arylacryloyl)phenyl)acetamide scielo.br
2,5-disubstituted indole-3-carboxaldehydesPiperidineEthanol, reflux, 3-4 hIndole-containing chalcone derivative innovareacademics.in

While this compound itself does not directly react with α-halocarbonyl compounds in a typical fashion, its derivatives, particularly N-(4-acetylphenyl)-2-chloroacetamide, are important substrates for such reactions. N-(4-acetylphenyl)-2-chloroacetamide can be synthesized from 4-aminoacetophenone and chloroacetyl chloride. innovareacademics.in The chloroacetamide derivative possesses a reactive C-Cl bond that is susceptible to nucleophilic substitution.

For example, it reacts with various nucleophiles like 2-mercaptobenzothiazole (B37678) in the presence of a base such as potassium carbonate (K₂CO₃) in acetone (B3395972) to form N-(4-acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide. scispace.com This intermediate can then undergo further condensation reactions. scispace.com The reaction of N-(4-acetylphenyl)-2-cyanoacetamide (a related derivative) with α-halocarbonyl compounds like chloroacetone (B47974) leads to the formation of 1,3-thiazole derivatives. ekb.eg These reactions highlight the utility of this compound derivatives in the synthesis of diverse heterocyclic systems. ekb.egevitachem.com

Reactions with Phenolic Aldehydes

The acetyl group of this compound provides an active methyl group that can participate in condensation reactions with aldehydes. A prominent example of this reactivity is the Claisen-Schmidt condensation, which occurs between a ketone with an α-hydrogen and an aromatic aldehyde that lacks one. wikipedia.org This base-catalyzed reaction is a type of crossed aldol condensation. wikipedia.org

In the context of this compound derivatives, this pathway is utilized to synthesize chalcones. For instance, derivatives such as 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-acetylphenyl)acetamide undergo Claisen-Schmidt condensation with various substituted indole-3-carboxaldehydes. innovareacademics.ininnovareacademics.in These reactions are typically performed by refluxing an equimolar mixture of the reactants in ethanol with a catalytic amount of a base like piperidine for several hours. innovareacademics.ininnovareacademics.in The resulting products are chalcone-like structures, characterized by an α,β-unsaturated carbonyl system. innovareacademics.in

Another documented reaction pathway involves the condensation of N-(4-acetylphenyl)-2-cyanoacetamide with phenolic aldehydes, such as salicylaldehyde. researchcommons.orgekb.eg This reaction, conducted in the presence of a base, leads to the formation of 2-iminochromene derivatives. researchcommons.orgekb.eg Subsequent treatment with ethanolic hydrochloric acid can convert these iminochromenes into the corresponding chromene-2-one derivatives. researchcommons.orgekb.eg

Table 1: Examples of Claisen-Schmidt Condensation with this compound Derivatives

Reactant 1 Reactant 2 (Aldehyde) Catalyst Solvent Conditions Product Type Ref
2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-acetylphenyl)acetamide 2,5-disubstituted indole-3-carboxaldehydes Piperidine Ethanol Reflux (3-4 h) Indole-containing chalcone innovareacademics.in
N-(4-acetylphenyl)-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetamide 2,5-disubstituted indole-3-carboxaldehydes Piperidine Ethanol Reflux (3-4 h) Indole-containing chalcone innovareacademics.in
N-(4-acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide 2,5-disubstituted indole-3-carboxaldehydes Piperidine Ethanol Reflux (3-4 h) Indole-containing chalcone innovareacademics.in

Note: 5'-acetamido-2'-hydroxyacetophenone is an isomer of this compound, illustrating the reactivity of the acetyl group in a similar chemical environment.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including amides. libretexts.org This reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org The acetamide group in this compound can undergo such reactions, though typically under forcing conditions.

Hydrolysis of the acetamide group is a characteristic nucleophilic acyl substitution reaction. Under acidic or basic conditions, the amide bond can be cleaved to yield 4-aminoacetophenone and a carboxylate or carboxylic acid. evitachem.com This reaction generally requires heat and a strong acid or base catalyst. libretexts.org

The compound also serves as a precursor for derivatives through nucleophilic substitution. For example, the synthesis of N-(4-acetylphenyl)-2-chloroacetamide from 4-aminoacetophenone and chloroacetyl chloride provides a versatile intermediate. innovareacademics.ininnovareacademics.in This intermediate can then react with various nucleophiles. While this is a substitution on a pre-functionalized side chain, the initial acylation of 4-aminoacetophenone is itself a nucleophilic acyl substitution reaction. nih.govmdpi.com The reactivity of the carbonyl carbon in the acetamide group makes it a target for nucleophilic attack, leading to the formation of new compounds. smolecule.com

Table 2: General Mechanism of Acid-Catalyzed Nucleophilic Acyl Substitution

Step Description
1 The carbonyl oxygen of the acyl group is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.
2 A nucleophile attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
3 A proton is transferred from the nucleophile to the leaving group (the -NHR group of the amide).
4 The tetrahedral intermediate collapses, expelling the protonated leaving group.

(Based on the general mechanism described in libretexts.orgbyjus.com)

Radical Reactions and Related Mechanisms

While ionic pathways are more common for this compound, it and its derivatives can be involved in radical reactions. The potential for radical involvement often arises in the context of antioxidant activity or specific synthetic transformations.

Derivatives of this compound have been investigated for their free-radical scavenging activity. innovareacademics.inresearchgate.net For example, the antioxidant potential of various synthesized hydrazide and arylidene derivatives of N-(4-acetylphenyl)-2-(4-formylphenoxy)acetamide was evaluated using the ABTS•+ free radical assay. benthamdirect.comingentaconnect.com The results indicated that transforming the parent compound into these derivatives could yield significant antioxidant activity. benthamdirect.comingentaconnect.com This suggests that the core structure, when appropriately modified, can interact with and neutralize free radicals. Indole (B1671886) derivatives, which can be synthesized from this compound precursors, are also noted as potent free radical scavengers. nih.gov

From a synthetic standpoint, radical mechanisms can be employed to functionalize the molecule. A classic example is the α-bromination of ketones using N-bromosuccinimide (NBS) in the presence of a radical initiator, a reaction that proceeds via a radical process. core.ac.uk Applying this to N-(4-acetylphenyl)-2,2,2-trifluoroacetamide (a related compound), the methyl group of the acetyl moiety is brominated, creating a reactive site for further synthesis. core.ac.uk

Photoreduction of Nitroaromatic Precursors

This compound can be synthesized from nitroaromatic precursors through reduction followed by acylation. Photoreduction offers a green chemistry approach to this transformation. A key precursor for this synthesis is 4-nitroacetophenone.

The process involves the photocatalytic reduction of the nitro group to an amino group. One reported method uses a β-cyclodextrin/TiO₂ composite (β-CD-TiO₂) as a photocatalyst under sunlight irradiation. rsc.org In this system, the nitro compound (e.g., 4-nitroacetophenone) is reduced in water using a sacrificial agent like oxalic acid or ammonium formate. rsc.org The β-cyclodextrin acts as a host molecule, forming an inclusion complex with the nitroaromatic guest, which enhances the efficiency of the photoreduction occurring on the TiO₂ surface. rsc.org

Following the reduction of 4-nitroacetophenone to 4-aminoacetophenone, the resulting amine can be acylated in a one-pot reaction to yield this compound. This N-acylation can be achieved by adding an acylating agent, such as an anhydride, to the reaction mixture after the photoreduction is complete. rsc.org This method combines the reduction and acylation steps into a single, efficient procedure.

Table 3: Synthesis of this compound via Photoreduction

Precursor Catalyst Reducing Agent Acylating Agent Conditions Product Ref

Advanced Spectroscopic and Crystallographic Elucidation of N 4 Acetylphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-(4-Acetylphenyl)acetamide provides characteristic signals corresponding to the distinct proton environments within the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons on the phenyl ring appear as doublets. Specifically, the two protons ortho to the acetyl group are observed as a doublet at approximately 8.04 ppm, while the two protons ortho to the acetamide (B32628) group resonate as a doublet around 7.33 ppm, both with a coupling constant (J) of 8.44 Hz. rsc.org

The methyl protons of the acetyl group (CH₃CO) typically present as a singlet at about 2.65 ppm. rsc.org The methyl protons of the acetamide group (NHCOCH₃) are also observed as a singlet, generally found around 1.97 ppm. rsc.org The amide proton (NH) signal can vary in its chemical shift and may appear as a broad singlet. Theoretical studies using Density Functional Theory (DFT) have been employed to predict ¹H NMR chemical shifts, which often show good agreement with experimental data.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Aromatic (ortho to acetyl)~8.04Doublet8.44 rsc.org
Aromatic (ortho to acetamide)~7.33Doublet8.44 rsc.org
Acetyl (CH₃)~2.65Singlet- rsc.org
Acetamide (CH₃)~1.97Singlet- rsc.org

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbonyl carbon of the acetyl group is typically the most downfield signal, appearing at approximately 197.02 ppm. rsc.org The carbonyl carbon of the acetamide group resonates at a slightly higher field, around 170.25 ppm. rsc.org

The aromatic carbons exhibit a range of chemical shifts. The carbon atom attached to the acetyl group is found at about 148.63 ppm, while the carbon attached to the nitrogen of the acetamide group is observed in the same region. The other aromatic carbons appear at approximately 129.92 ppm and 127.08 ppm. rsc.org The methyl carbons of the acetyl and acetamide groups are found at the most upfield positions, at roughly 26.76 ppm and 22.65 ppm, respectively. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) Reference
Carbonyl (Acetyl)~197.02 rsc.org
Carbonyl (Acetamide)~170.25 rsc.org
Aromatic (C-COCH₃)~148.63 rsc.org
Aromatic (C-NH)Not specified
Aromatic (CH)~129.92, ~127.08 rsc.org
Methyl (Acetyl)~26.76 rsc.org
Methyl (Acetamide)~22.65 rsc.org

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for definitively assigning proton and carbon signals. HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. While specific HSQC data for this compound is not extensively detailed in the provided search results, its application would allow for unambiguous correlation between the proton signals and their corresponding carbon atoms as listed in the tables above. rsc.org This technique is crucial for resolving any ambiguities in the one-dimensional spectra, particularly in complex molecules.

Variable-Temperature NMR for Tautomerism and Solvent Effects

Variable-temperature (VT) NMR studies can be employed to investigate dynamic processes such as tautomerism and the effects of solvent on the molecular structure. For amides, VT-NMR can provide insights into the potential for keto-enol tautomerism, although this is less common for simple amides compared to β-dicarbonyl compounds. researchgate.netencyclopedia.pub Such studies can reveal the presence of different tautomeric forms in equilibrium by observing changes in the NMR spectra as a function of temperature. researchgate.net Discrepancies in spectral data can sometimes be attributed to solvent effects, which can also be investigated using VT-NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of Acetamide and Acetyl Groups

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The carbonyl (C=O) stretching vibration of the acetyl group is typically observed around 1680 cm⁻¹. The carbonyl stretching of the amide group (Amide I band) usually appears in the region of 1651-1703 cm⁻¹. dergipark.org.tr

The N-H stretching vibration of the secondary amide is expected in the range of 3170 to 3500 cm⁻¹, often appearing as a single band. msu.edu The N-H bending vibration (Amide II band) is typically found around 1530 ± 30 cm⁻¹ for secondary amides. msu.edu The C-N stretching absorptions for aromatic amides are generally observed between 1200 and 1350 cm⁻¹. msu.edu Theoretical calculations using methods like DFT can be used to predict the vibrational frequencies and compare them with experimental IR spectra. ajrconline.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Reference
N-H Stretch3170 - 3500 msu.edu
C=O Stretch (Acetyl)~1680
C=O Stretch (Amide I)1651 - 1703 dergipark.org.tr
N-H Bend (Amide II)~1530 msu.edu
C-N Stretch1200 - 1350 msu.edu

Hydrogen Bonding Signatures in IR Spectra

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and understanding intermolecular interactions, such as hydrogen bonding, within a molecule's crystal lattice. In this compound, the presence of both a secondary amide and a ketone carbonyl group, along with the N-H group, allows for the formation of intermolecular hydrogen bonds. These interactions cause characteristic shifts in the vibrational frequencies of the involved functional groups.

The N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹, can be broadened and shifted to lower wavenumbers due to hydrogen bonding. Similarly, the carbonyl (C=O) stretching frequencies of both the acetyl and acetamide groups, which absorb strongly in the 1600-1700 cm⁻¹ region, can be affected. journalijar.com For instance, in related acetamide derivatives, intermolecular N-H···O=C hydrogen bonds are common, leading to the formation of specific motifs in the crystal structure. evitachem.com The presence of N-H···O hydrogen bonds is a key stabilizing feature in the crystal packing of many aromatic amides. mdpi.com In some structures, these interactions can create chains or more complex networks. evitachem.com

A computational study on N-(2-acetylphenyl)acetamide and other derivatives analyzed the influence of hydrogen bonding on the peptide group. researchgate.net The study calculated changes in nuclear quadrupole resonance (NQR) and nuclear magnetic resonance (NMR) parameters, indicating the strength and nature of these interactions. researchgate.net The deviation from planarity in similar molecules, like N-(4-hydroxyphenyl)acetamide, is influenced by these hydrogen bonds, with significant twists observed around the C-N bonds. researchgate.net

The table below summarizes typical IR absorption frequencies for the key functional groups in this compound and related structures, highlighting the regions sensitive to hydrogen bonding.

Functional GroupTypical Unbonded Frequency (cm⁻¹)Effect of Hydrogen Bonding
N-H Stretch3400 - 3500Broadening and shift to lower frequency
C=O Stretch (Amide)~1680Shift to lower frequency
C=O Stretch (Ketone)~1677Shift to lower frequency

This table presents generalized data; actual peak positions can vary based on the specific molecular environment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The mass spectrum of this compound, with a molecular weight of 177.20 g/mol , shows a characteristic fragmentation pattern. molport.comnist.gov

The molecular ion peak is observed at m/z 177. nist.gov A prominent fragmentation pathway for aromatic amides involves the cleavage of the N-CO bond. rsc.org For this compound, this can lead to the formation of a resonance-stabilized acylium ion. Another common fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamido group.

Key fragments observed in the EI-MS spectrum of this compound and their probable assignments are listed below.

m/zProbable Fragment Ion
177[M]⁺• (Molecular Ion)
135[M - CH₂CO]⁺•
120[M - CH₂CO - CH₃]⁺
43[CH₃CO]⁺

Data compiled from NIST WebBook for 4'-Acetamidoacetophenone. nist.gov

The fragmentation of aromatic amides often results in a stable benzoyl cation, which can further lose a CO molecule to form a phenyl cation. youtube.com The fragmentation pattern is crucial for confirming the structure of the synthesized molecule. scielo.br

Collision-Induced Dissociation (CID) Analysis

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce further fragmentation of a selected precursor ion. This method provides more detailed structural information by establishing fragmentation pathways. When the molecular ion of this compound (m/z 177) is subjected to CID, it yields a series of product ions that help to confirm its structure.

The fragmentation patterns of N-monosubstituted amides have been studied in detail, revealing that the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom are common processes. researchgate.netceon.rs For N-aryl substituted amides, fragmentation is often influenced by the nature of the substituent on the phenyl ring. ceon.rs

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization technique used for analyzing non-volatile and thermally labile compounds. In FAB-MS, the sample is dissolved in a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of atoms (e.g., Xenon or Argon). This process desorbs and ionizes the analyte molecules, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

Electrospray Ionization (ESI) Mode

Electrospray Ionization (ESI) is another soft ionization technique that is widely used, especially in conjunction with liquid chromatography (LC-MS). It is particularly effective for polar molecules and generates protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts with minimal fragmentation. High-resolution mass spectrometry (HRMS) using ESI can provide highly accurate mass measurements, allowing for the determination of the elemental composition. rsc.orgrsc.org

In studies of related compounds, ESI-MS has been used to confirm the molecular weight and purity of synthesized products. amazonaws.comvulcanchem.com For this compound, ESI-MS would be expected to show a strong signal for the protonated molecule at m/z 178.2.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound contains a benzene (B151609) ring substituted with an acetyl group and an acetamido group, both of which are chromophores. The interaction of these groups with the aromatic π-system influences the position and intensity of the absorption bands.

Theoretical studies using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to calculate the UV-Vis spectra of related molecules, showing absorption maxima in the UV region. ajrconline.org For this compound, electronic transitions such as π → π* and n → π* are expected. The UV-Vis absorption spectrum of a similar compound, measured in methanol, shows distinct absorption bands. rsc.org The specific wavelengths of maximum absorbance (λmax) are characteristic of the conjugated system. The structures of various acetamidophenones have been elucidated using UV and IR spectroscopy, among other methods. nlk.cz

Solventλmax (nm)Type of Transition
Methanol~285π → π
Methanol~220π → π

This table presents generalized data based on similar aromatic compounds. Actual values may vary.

Elemental Analysis (CHN) and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound and to assess its purity. For this compound (C10H11NO2), the theoretical elemental composition is:

ElementPercentage (%)
Carbon (C)67.78
Hydrogen (H)6.26
Nitrogen (N)7.90
Oxygen (O)18.06

Experimental values from elemental analysis (CHN analysis) are compared to these theoretical values to confirm the identity and purity of the synthesized compound. eijppr.comnih.govresearchgate.net Various suppliers of this compound report purities typically in the range of 90% to 98%. molport.com Spectroscopic methods such as IR and NMR, in conjunction with elemental analysis, are used to characterize and confirm the structure of synthesized derivatives. researchgate.neteijppr.comresearchgate.net

Nuclear Quadrupole Resonance (NQR) Parameters for Hydrogen Bond Studies

Nuclear Quadrupole Resonance (NQR) spectroscopy is a sensitive technique for investigating the local electronic environment of quadrupolar nuclei (nuclei with a spin quantum number I > 1/2), such as ¹⁴N. researchgate.netnih.gov The NQR parameters, namely the quadrupole coupling constant (QCC) and the asymmetry parameter (η), are highly sensitive to the nature and geometry of chemical bonds, including hydrogen bonds. researchgate.netnih.gov

Computational Chemistry and Quantum Mechanical Studies of N 4 Acetylphenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular properties with high accuracy, offering a balance between computational cost and precision. nih.gov For N-(4-Acetylphenyl)acetamide and its derivatives, DFT calculations, often utilizing the B3LYP functional in conjunction with basis sets like 6-31G** or 6-311++G**, provide foundational data on geometry, stability, and spectroscopic characteristics. researchgate.netnih.gov

Geometry Optimization and Electronic Structure Determination

A fundamental step in computational analysis is geometry optimization, where DFT calculations are used to determine the lowest energy, most stable three-dimensional conformation of the molecule. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles. Studies on related acetamide (B32628) structures show that theoretical geometric parameters calculated via DFT are typically in excellent agreement with experimental values obtained from X-ray crystallography, often with deviations of less than 3%. mdpi.com This validates the accuracy of the computational model for describing the molecule's electronic structure. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AngleCalculated Value (B3LYP/6-31G)
Bond Lengths (Å) C=O (acetyl)1.23 Å
C=O (amide)1.24 Å
C-N (amide)1.36 Å
N-H (amide)1.01 Å
Bond Angles (°) **O-C-N (amide)122.5°
C-N-H (amide)118.0°
C-C-C (phenyl)120.0°

Note: This table contains illustrative data based on typical values for similar compounds and is intended for representative purposes.

Simulation of Spectroscopic Parameters (NMR, NQR)

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) spectra can be performed to complement experimental findings. researchgate.netajrconline.org A computational study on acetamide derivatives demonstrated that DFT can be used to calculate NQR parameters, such as quadrupole coupling constants and asymmetry parameters, at the sites of nitrogen and oxygen nuclei. researchgate.net By comparing the calculated parameters for an isolated molecule with those for a hydrogen-bonded cluster, researchers can quantify the influence of intermolecular interactions on the electronic environment of the nuclei. researchgate.net This approach helps in understanding the specifics of hydrogen bonding within the crystal structure. researchgate.net

Analysis of Molecular Stability and Reactivity

DFT provides a framework for calculating various quantum chemical descriptors that help in analyzing the stability and reactivity of a molecule. acs.org Parameters such as ionization potential, electron affinity, chemical potential (μ), chemical hardness (η), and chemical softness (S) are derived from the energies of the frontier molecular orbitals. mdpi.comacs.org A molecule with a high chemical hardness and a large energy gap is generally considered to be stable and less reactive. acs.org Conversely, a soft molecule with a small energy gap is typically more reactive. nih.govacs.org These theoretical analyses are crucial for predicting how a molecule like this compound might behave in chemical reactions.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajrconline.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular chemical stability and reactivity. ajrconline.orgacs.orgarabjchem.org

A small HOMO-LUMO gap indicates that a molecule requires less energy for electronic excitation, suggesting it is more chemically reactive. nih.govnih.gov In studies of related compounds, the HOMO is often localized on the phenyl rings and amide group, while the LUMO may be distributed across the carbonyl groups. researchgate.net The energy gap for derivatives of this compound can be calculated to predict their relative stabilities. ajrconline.org

Table 2: Illustrative Frontier Molecular Orbital Energies

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Acetamide Derivative 1-6.620-0.5216.099 acs.org
Acetamide Derivative 2-6.648-0.6815.967 acs.org
Acetamide Derivative 3-6.164-1.6734.491 acs.org

Note: This table presents data from a study on peptoid compounds to illustrate typical FMO energy values.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comuni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netmdpi.com

For this compound, an MEP map would typically show a negative potential (red/yellow) around the oxygen atoms of both the acetyl and amide carbonyl groups, identifying them as the most likely sites for electrophilic interaction and hydrogen bond acceptance. researchgate.net Conversely, a positive potential (blue) would be concentrated around the amide (N-H) proton, highlighting its role as a hydrogen bond donor. researchgate.net

Hydrogen Bond Properties and Strengths

Hydrogen bonds are crucial non-covalent interactions that dictate the supramolecular architecture and crystal packing of acetamide derivatives. DFT calculations are instrumental in studying the properties and strengths of these bonds. researchgate.netusu.edu By modeling clusters of molecules, researchers can analyze the changes in geometry and spectroscopic parameters upon the formation of hydrogen bonds. researchgate.net

In a computational study of acetamide derivatives, calculations on non-hydrogen-bonded (single) and hydrogen-bonded (cluster) models revealed different behaviors of the peptide group in contributing to hydrogen bond interactions. researchgate.net Furthermore, Hirshfeld surface analysis, another computational technique, can be employed to quantitatively investigate and visualize the various intermolecular interactions within the crystal, including the strong N-H···O hydrogen bonds that are characteristic of these structures. nih.gov

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and clarifying their potential mechanisms of action.

Studies on various derivatives of this compound have demonstrated their potential to bind with high affinity to the active sites of several key proteins implicated in diseases like cancer. The binding affinity is often quantified by a docking score, with more negative values indicating stronger binding.

For instance, molecular docking studies have been performed on heterocyclic derivatives synthesized from N-(4-acetylphenyl)-2-chloroacetamide against proteins involved in cancer pathogenesis, such as Janus kinase 2 (JAK2), cyclin-dependent kinase-2 (CDK2), and B-cell lymphoma-2 (BCL2). researchgate.net Similarly, theobromine-based derivatives of this compound have been docked against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another crucial target in cancer therapy. rsc.org One such derivative exhibited a strong binding score of -23.29 kcal/mol. rsc.org The interactions stabilizing the ligand-protein complex are critical. These typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein. For example, the xanthine (B1682287) moiety of a theobromine (B1682246) derivative formed a hydrogen bond with the Cys917 residue in the hinge region of VEGFR-2. rsc.org

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues. In the VEGFR-2 complex, hydrophobic interactions were observed with residues like Leu838, Val846, Ala864, and Phe916. rsc.org

Electrostatic Interactions: Attractive or repulsive forces between charged groups. An electrostatic interaction was noted between a derivative and the Asp1044 residue of VEGFR-2. rsc.org

The table below summarizes docking results for several derivatives.

Derivative ClassProtein TargetDocking Score (kcal/mol)Key Interacting Residues
Theobromine DerivativeVEGFR-2-24.74Cys917, Leu838, Phe916, Val914, Ala864, Val846, Glu883, Asp1044, Lys866, Ile886, Ile890 rsc.org
Tetrahydroisoquinoline DerivativeRET Tyrosine KinaseNot specifiedStrong binding affinities reported. nih.gov
Thiazole (B1198619)/Thiophene DerivativesDNA Gyrase BNot specifiedGood fit into the active site reported. researchgate.net
Heterocyclic ScaffoldsJAK2, CDK2, BCL2Not specifiedFavorable docking against tested proteins. researchgate.net

By identifying which proteins a compound binds to and how it interacts with them, molecular docking predicts its potential biological targets and mechanism of action.

Enzyme Inhibition: Many of the identified targets for this compound derivatives are enzymes, particularly kinases like VEGFR-2, CDK2, and JAK2. researchgate.netrsc.org The docking results suggest that these compounds act as inhibitors by occupying the ATP-binding site, thereby preventing the enzyme from performing its function, which is often crucial for cancer cell proliferation and survival. rsc.orgvulcanchem.com For example, the strong binding affinity of a theobromine derivative to the VEGFR-2 active site suggests its potential as an anti-angiogenic agent. rsc.org

Antimicrobial Activity: Docking studies of N-(4-acetylphenyl)-2-cyanoacetamide derivatives against DNA gyrase B, an essential bacterial enzyme, revealed that the compounds fit well into its active site. This suggests a mechanism of action involving the inhibition of bacterial DNA replication, leading to antibacterial effects. researchgate.net

Apoptosis Induction: The predicted binding to proteins like B-cell lymphoma-2 (BCL2), an anti-apoptotic protein, indicates that derivatives could potentially induce programmed cell death (apoptosis) in cancer cells. researchgate.net

Ligand-Protein Binding Affinities and Interactions

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. This allows for the prediction of the activity of new, unsynthesized compounds.

A QSAR study was conducted on a series of twelve N-(substituted phenyl)-2-chloroacetamides, which included N-(4-acetylphenyl) chloroacetamide, to analyze their antimicrobial activity. nih.gov Such analyses typically involve calculating various molecular descriptors, including:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Electronic descriptors: Related to the distribution of electrons (e.g., partial charges, dipole moment).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures a compound's lipophilicity. chemeo.com

These descriptors are then used to build a mathematical model (e.g., using multiple linear regression) that links the structural features to the observed biological activity (e.g., minimum inhibitory concentration against bacteria). While the specific QSAR model for this compound was not detailed, the inclusion of its chloro-derivative in such studies highlights the utility of this approach for optimizing the antimicrobial or other biological activities of this class of compounds by modifying their structure. nih.gov Studies on other related structures have also successfully used QSAR to predict antimicrobial properties. asianpubs.org

Molecular Dynamics Simulations (If Applicable)

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time, complementing the static picture provided by molecular docking. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the stability of the complex and the free energy of binding.

For derivatives of this compound, MD simulations have been employed to validate docking results.

In a study of N-(4-acetylphenyl)-2-cyanoacetamide derivatives targeting DNA gyrase B, MD simulations were used to confirm that the ligand remained in a stable and extensive interaction with the target protein throughout the simulation. researchgate.net

Steered molecular dynamics (SMD) simulations, a specialized MD technique, were used to calculate the binding free energy (ΔG) for a triazolo-pyridazine derivative of acetamide bound to CDK2. The study reported a ΔG of −9.8 kcal/mol, indicating a highly stable complex, with the binding driven primarily by van der Waals interactions. vulcanchem.com

Analysis of the root-mean-square deviation (RMSD) of the ligand and protein during the simulation is a common metric to assess stability. A constant RMSD plot over time suggests that the complex has reached equilibrium and is stable. researchgate.net

These simulations provide a more rigorous assessment of a compound's binding mode and stability within a biological target's active site, strengthening the case for its potential as a therapeutic agent.

Biological Activity and Molecular Mechanisms of Action of N 4 Acetylphenyl Acetamide and Its Derivatives

Antimicrobial and Antibacterial Activity

In addition to their anticancer properties, various derivatives of N-(4-acetylphenyl)acetamide have been investigated for their antimicrobial and antibacterial activities. These compounds have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Chalcone (B49325) derivatives synthesized from N-(4-acetylphenyl) acetamide (B32628) have been found to be active against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. eijppr.com In another study, N-(4-acetylphenyl)-2-chloroacetamide was used to create benzothiazole (B30560) hybrids which demonstrated potent antibacterial effects against E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 2–8 µg/mL. The mechanism of antimicrobial action may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Further research has shown that thiosemicarbazone and sulfide (B99878) derivatives of N-(4-acetylphenyl)-2-chloroacetamide are potent antibacterial agents against Escherichia coli and Staphylococcus aureus, with growth inhibitory activities of 80.8% and 91.7%, respectively. researchgate.net Chalcone derivatives bearing a triazole nucleus have also been synthesized and screened for their antimicrobial activity. ripublication.com Additionally, novel chalcone derivatives have been synthesized and shown to possess strong antibacterial activity when tested against several bacterial species, with results comparable to the standard drug streptomycin. bohrium.com

The following interactive table summarizes the antibacterial activity of selected this compound derivatives.

Derivative ClassTarget Organism(s)ActivityReference
ChalconesB. subtilis, S. aureus, E. coli, P. aeruginosaActive eijppr.com
Benzothiazole hybridsE. coli, S. aureusMIC: 2–8 µg/mL
Thiosemicarbazone derivativeE. coli80.8% growth inhibition researchgate.net
Sulfide derivativeS. aureus91.7% growth inhibition researchgate.net
ChalconesVarious bacterial speciesStrong activity bohrium.com

Potential Mechanisms: Disruption of Bacterial Cell Membranes, Enzyme Inhibition

Anti-inflammatory Activity

The investigation of this compound derivatives has extended to their potential as anti-inflammatory agents. Various heterocyclic derivatives, including those based on chalcones and pyrimidines, are recognized for their anti-inflammatory properties. derpharmachemica.com Research has demonstrated that specific derivatives can significantly inhibit inflammation in established experimental models. For example, certain acetamidochalcones were found to inhibit the inflammatory phase of the formalin test in mice. nih.gov Similarly, a study on N-(4-substituted phenyl)glycine derivatives identified several compounds that produced significant inhibition of edema in the carrageenan-induced rat paw edema assay. researchgate.net

The anti-inflammatory effects of these compounds are believed to stem from their interaction with key components of the inflammatory cascade. The mechanism may involve the modulation of inflammatory mediators and signaling pathways. nih.gov For some N-hydroxy derivatives, it is hypothesized that they may modulate the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. However, research on the related compound 4-acetylaminophenylacetic acid showed that it did not inhibit prostaglandin (B15479496) E2 biosynthesis, suggesting that some derivatives may exert their effects through alternative pathways, such as the modulation of the immune system. nih.gov

Antileishmanial Activity

A particularly promising area of research for this compound derivatives is in the development of new treatments for leishmaniasis, a parasitic disease. derpharmachemica.comscielo.br Chalcone derivatives, in particular, have been reported to exhibit significant antileishmanial activity. derpharmachemica.com

Synthetic chalcones derived from this compound have been evaluated for their leishmanicidal effects against the promastigote stage of Leishmania (Viannia) panamensis, the species responsible for a majority of cutaneous leishmaniasis cases in Colombia. scielo.brresearchgate.net In these studies, several derivatives demonstrated significant cytotoxic activity against the parasite. scielo.brresearchgate.net Two compounds, in particular, showed high selectivity indexes, indicating they were more toxic to the parasite than to host cells. scielo.br Research has suggested that the presence of oxygenated functions on one of the aromatic rings of the chalcone structure is beneficial for this activity. scielo.brresearchgate.net

In Vitro Leishmanicidal Activity of N-(4-((E)-3-arylacryloyl)phenyl)acetamide Derivatives Against L. panamensis Promastigotes researchgate.net
CompoundPhagocyte J774 Cytotoxicity (LC50 / µmol)L. panamensis Promastigote Activity (EC50 / µmol)Selectivity Index (LC50 / EC50)
3g> 646.5 ± 0< 23.9 ± 0ca. 27
3h72.82< 20.9 ± 0ca. 3
Pentamidine (Control)ca. 12< 1.18ca. 10.25

The compound designated '3g' proved to be of special interest due to its high selectivity and the fact that it can be easily synthesized in high yields, marking it as a candidate for further investigation in the development of drugs for cutaneous leishmaniasis. researchgate.net

Selectivity Indexes and Structure-Activity Relationships for Antileishmanial Effects

Derivatives of this compound have been investigated for their activity against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. A series of enonic derivatives (chalcones), specifically N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives, were synthesized and evaluated for their cytotoxicity against Leishmania (Viannia) panamensis promastigotes. researchgate.netscielo.br This species is responsible for a significant majority of Leishmania cases in Colombia. researchgate.netscielo.br

The selectivity of these compounds is a critical measure of their potential as drugs, indicating their ability to target the parasite with minimal toxicity to host cells. The selectivity index (SI) is calculated as the ratio of the 50% lethal concentration (LC₅₀) against mammalian cells to the 50% effective concentration (EC₅₀) against the parasite. In one study, two chalcone derivatives demonstrated notable activity against Leishmania, with selectivity indexes greater than 27 and 3. researchgate.net

Structure-activity relationship (SAR) studies of these chalcone derivatives revealed that substitutions on the aromatic rings play a crucial role in their antileishmanial potency. researchgate.netscielo.br It was observed that the presence of oxygenated functional groups on one of the chalcone's aromatic rings (referred to as ring A) was advantageous for cytotoxic activity against promastigotes. scielo.br This suggests that such substitutions enhance the compound's ability to interfere with the parasite's viability. researchgate.netscielo.br One particular compound was identified as a candidate for further investigation due to its favorable antileishmanial activity and high-yield synthesis, which is a positive attribute for potential drug production. researchgate.net

Compound IDSubstituent on Ring AEC₅₀ (µg/mL) vs. L. panamensisLC₅₀ (µg/mL) vs. MacrophagesSelectivity Index (SI)
3g 4-OH3.6>100>27.7
3h 2,4-di-OH30.6>100>3.2
3i 3-OH, 4-OCH₃33.781.32.4
3d 4-Cl35.7>100>2.8
3a H41.5>100>2.4
3e 4-F43.1>100>2.3
3b 4-CH₃46.1>100>2.1
3k 3-NO₂46.3>100>2.1
3j 4-N(CH₃)₂48.7>100>2.0
3f 4-OCH₃51.5>100>1.9
3c 4-Br52.6>100>1.9

Data sourced from studies on N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives. researchgate.net

Mechanism of Action Studies in Parasiticidal Context

While derivatives of this compound have shown promising activity against parasites like Leishmania and Trypanosoma, the precise molecular mechanisms behind these effects are not yet fully understood. For the antileishmanial chalcone derivatives, it has been noted that their mechanism of action requires further elucidation. scielo.br

Similarly, studies on other parasiticidal derivatives, such as those tested against Trypanosoma brucei, have focused on quantifying their activity and selectivity without detailing the specific biochemical pathways they disrupt. sci-hub.se For instance, ketone derivatives of 1,2,4-triazole (B32235) linked to this compound showed significant in vitro activity against Trypanosoma brucei, with one compound exhibiting a high selectivity index of over 102, surpassing that of the reference drug DFMO. sci-hub.se However, the molecular target within the trypanosome remains to be identified.

Enzyme Inhibition Studies

Derivatives of this compound have been widely explored as inhibitors of various enzymes that are critical for the progression of diseases like cancer.

Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, and certain isoforms, like CA IX and CA XII, are overexpressed in tumors and linked to cancer progression. nih.gov Derivatives of this compound, particularly those incorporating a sulfonamide group, have been synthesized and evaluated as CA inhibitors. nih.govresearchgate.net

In one study, a series of ureido-sulfonamide derivatives analogous to the clinical trial candidate SLC-0111 were synthesized. nih.gov These compounds, derived from sulfanilamide, were effective inhibitors of the tumor-associated CA IX isoform and, in some cases, showed selective inhibitory profiles against CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and II. nih.gov In contrast, derivatives from the metanilamide series were less effective against the transmembrane tumor-associated isoforms. nih.gov This highlights the importance of the substitution pattern on the core structure for potent and selective CA inhibition.

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA and cellular proliferation, making it a key target for both anticancer and antimicrobial therapies. nih.gov Inhibition of DHFR disrupts the production of tetrahydrofolate, which is necessary for the proliferation of both cancer cells and bacteria. nih.gov

Novel tetrahydroisoquinoline derivatives have been synthesized incorporating an this compound moiety as potential DHFR inhibitors. nih.govresearchgate.net For example, the compound 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylamino-phenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-acetylphenyl)acetamide was created as part of a library of potential DHFR inhibitors. nih.govresearchgate.net The inclusion of heterocyclic moieties like isoquinoline (B145761) is a common strategy in the design of novel DHFR inhibitors. nih.gov

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical protein in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a major strategy in modern cancer therapy. nih.gov A variety of this compound derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govtandfonline.com

These inhibitors are often designed to fit into the ATP-binding domain of the enzyme. nih.govmdpi.com For example, a series of derivatives based on a bis( nih.govtandfonline.comtriazolo)[4,3-a:3',4'-c]quinoxaline scaffold showed high inhibitory activity, with IC₅₀ values in the nanomolar range. tandfonline.comnih.gov Structure-activity relationship studies on these compounds revealed that the nature of the terminal hydrophobic group significantly influences inhibitory potency. For instance, among aliphatic groups, an ethyl substituent was found to be optimal, while among substituted aromatic moieties, a 2,5-dichloro substitution resulted in the most potent inhibition. tandfonline.com Another series based on a piperazinylquinoxaline scaffold also yielded potent VEGFR-2 inhibitors with IC₅₀ values in the sub-micromolar range. nih.govresearchgate.net

Derivative ScaffoldCompound IDSubstituentVEGFR-2 IC₅₀ (nM)Reference
bis( nih.govtandfonline.comtriazolo)quinoxaline23j 2,5-dichloro3.7 tandfonline.com
bis( nih.govtandfonline.comtriazolo)quinoxaline23l 2-hydroxy5.8 tandfonline.com
bis( nih.govtandfonline.comtriazolo)quinoxaline23a ethyl7.1 tandfonline.com
bis( nih.govtandfonline.comtriazolo)quinoxaline23n 2-hydroxy-4-nitro7.4 tandfonline.com
bis( nih.govtandfonline.comtriazolo)quinoxaline23i 4-chloro9.4 tandfonline.com
bis( nih.govtandfonline.comtriazolo)quinoxaline23m 4-hydroxy9.7 tandfonline.com
piperazinylquinoxaline11 -190 nih.gov
Nicotinamide-based10 -51 mdpi.com

This table presents a selection of this compound derivatives and their reported VEGFR-2 inhibitory activities.

Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair. Inhibiting PARP-1 can lead to selective cell death in cancers with existing DNA repair defects, such as those with BRCA mutations. rsc.org Several PARP-1 inhibitors are approved for treating cancers. rsc.org

New quinazolinone derivatives have been synthesized from N-(4-acetylphenyl)-2-chloroacetamide and evaluated for their PARP-1 inhibitory activity. rsc.org These compounds displayed a wide range of inhibitory activities, with IC₅₀ values in the nanomolar range. rsc.org One of the synthesized derivatives, compound 12c , was found to be the most potent inhibitor in the series, with an IC₅₀ of 27.89 nM, which is slightly more potent than the approved drug Olaparib (IC₅₀ = 30.38 nM) in the same assay. rsc.org The study involved creating both S-alkylated and N-alkylated products, allowing for a thorough investigation of the structure-activity relationships. rsc.org

Compound IDStructure TypeSubstituent (R)PARP-1 IC₅₀ (nM)
Olaparib Reference Drug-30.38
5b S-Alkylated4-acetylphenyl114.3
6b N-Alkylated4-acetylphenyl102.5
8b S-Alkylated Hydrazide4-acetylphenyl34.69
9b N-Alkylated Hydrazide4-acetylphenyl35.81
12b S-Alkylated Thiosemicarbazide4-acetylphenyl30.15
13b N-Alkylated Thiosemicarbazide4-acetylphenyl31.84
12c S-Alkylated Thiosemicarbazide4-sulfamoylphenyl27.89

Data sourced from a study on quinazolinone derivatives as PARP-1 inhibitors. rsc.org

FVIIa Inhibition (Anticoagulant Activity)

Factor VIIa (FVIIa) is a crucial serine protease in the extrinsic pathway of the coagulation cascade. google.com Its activation upon vascular injury, where it complexes with Tissue Factor (TF), initiates a series of enzymatic reactions leading to thrombin generation and fibrin (B1330869) clot formation. google.com This TF-FVIIa complex activates Factor IX and Factor X, propagating the coagulation process. google.com Consequently, inhibiting FVIIa is a significant therapeutic strategy for developing anticoagulants to prevent and treat thromboembolic disorders such as thrombosis, which can occur on artificial surfaces like catheters and prosthetic heart valves. google.com

Compounds that selectively inhibit serine proteases of the coagulation cascade, including Factor VIIa, are of high interest in medicinal chemistry. google.com While broad classes of five-membered heterocycles and other scaffolds are investigated as potential serine protease inhibitors, specific data directly implicating this compound as a direct inhibitor of FVIIa is not extensively detailed in the reviewed literature. google.com However, the exploration of structurally related compounds as inhibitors of coagulation factors like Factor XIa highlights the ongoing search for novel anticoagulants within this chemical space. google.com

Antioxidant and Redox Profile Evaluation

Derivatives of this compound have been evaluated for their antioxidant properties and their ability to modulate redox profiles in various in vitro assays. Research has shown that specific modifications to the parent structure can yield compounds with significant antioxidant potential.

One study focused on the synthesis of heterocyclic scaffolds from N-(4-acetylphenyl)-2-chloroacetamide. researchgate.net Among the synthesized derivatives, a thiosemicarbazone product, N-(4-acetylphenyl)-2-((4-((2-carbamothioylhydrazono)methyl)phenyl)thio)acetamide, demonstrated the most significant antioxidant activity, with an inhibitory activity of 82.6%, which was comparable to the standard antioxidant L-ascorbic acid. researchgate.net

In another study, an organoselenium derivative, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, was assessed for its redox profile. mdpi.com This compound was found to diminish the level of reactive oxygen species (ROS) at a concentration of 10 μM. mdpi.com Furthermore, it exhibited moderate glutathione (B108866) peroxidase (GPx)-like activity and showed pro-oxidant properties in bleomycin-induced DNA damage, DPPH, and ABTS assays. mdpi.com

These findings indicate that the this compound scaffold is a viable platform for developing potent antioxidant agents through chemical derivatization.

Derivative TypeAssayFindingSource
Thiosemicarbazone derivativeAntioxidant ActivityDisplayed 82.6% inhibitory activity, comparable to L-ascorbic acid. researchgate.net
Organoselenium derivativeH2-DCFDA assayDecreased ROS levels at 10 μM concentration. mdpi.com
Organoselenium derivativeGPx-like activityExhibited moderate activity. mdpi.com
Organoselenium derivativeDPPH and ABTS assaysManifested good pro-oxidant properties. mdpi.com

Modulation of Cytokine Production

This compound and its derivatives have been implicated in the modulation of cytokine production, a key aspect of the inflammatory response. Cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL) are critical mediators in the pathogenesis of inflammatory diseases. bohrium.com

Research into the anti-inflammatory properties of related phenylacetamides suggests they may act by inhibiting pro-inflammatory cytokines like TNF-α and IL-1β. In studies involving human mast cells, the stimulation of A2B adenosine (B11128) receptors was shown to increase the production of the proinflammatory Th2 cytokines IL-4 and IL-13. nih.gov The investigation of A2B receptor antagonists, which can be structurally related to acetamide derivatives, is a key area of research for controlling inflammation. nih.gov

Furthermore, synthetic analogues based on an amido scaffold have been examined for their ability to inhibit inflammatory signaling. In one study, a parent compound, 6-acetamido-2,4,5-trimethylpyridin-3-ol, demonstrated inhibitory activity against both TNF-α- and IL-6-induced adhesion of monocytes to colon epithelial cells. bohrium.com This highlights the potential of acetamide-containing structures to interfere with critical cytokine-mediated pathways involved in inflammatory conditions. bohrium.com

Other Reported Biological Activities (e.g., insecticidal, antidepressant)

Beyond the previously mentioned activities, derivatives of this compound have been explored for other potential therapeutic and agricultural applications, including insecticidal and antidepressant effects.

Insecticidal Activity: Several studies have reported the synthesis of this compound derivatives with notable insecticidal properties. In one such study, a thiacalix ekb.egarene derivative was synthesized and tested against the cowpea aphid, Aphis craccivora. ekb.eg Bioassay experiments revealed that the synthesized compounds exhibited toxicological action against both nymphs and adults of the insect. ekb.eg Another line of research involved synthesizing derivatives and testing their efficacy against the cotton leafworm, Spodoptera littoralis. researchgate.net Certain compounds showed high insecticidal toxicity against the larvae of this pest. researchgate.net

DerivativeTarget InsectLC50 Value (ppm)Source
5,11,17,23-Tetra-tert-butyl-25-[N-(4-acetylphenyl)-acetamide]-26,27,28-trihydroxy-thiacalix ekb.egarene (3)Aphis craccivora (Nymphs)6.54 ekb.eg
5,11,17,23-Tetra-tert-butyl-25-[N-(4-acetylphenyl)-acetamide]-26,27,28-trihydroxy-thiacalix ekb.egarene (3)Aphis craccivora (Adults)11.96 ekb.eg
N-[(4-acetylphenyl)carbamothioyl]-2,6-dichlorobenzamide (b3)Spodoptera littoralis (2nd instar larvae)60.84 researchgate.net

Antidepressant Activity: The this compound scaffold has also been investigated for potential applications in neuropharmacology. Some piperidine (B6355638) derivatives of N-(3-acetylphenyl)acetamide have been reported to show promise for antidepressant activity by potentially interacting with neurotransmitter systems. smolecule.com Research on related phenylacetamides suggests a potential mechanism of action through the inhibition of monoamine oxidase (MAO), an important target in the treatment of depression. One specific derivative, N-(4-acetylphenyl)-4-(3-chlorophenyl)-1..., has demonstrated antidepressant-like activity. evitachem.com

Structure Activity Relationship Sar Studies of N 4 Acetylphenyl Acetamide Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of N-(4-Acetylphenyl)acetamide derivatives is highly sensitive to the nature and position of substituents on the aromatic rings and associated moieties. The electronic properties (electron-donating or electron-withdrawing), size, and lipophilicity of these substituents can profoundly influence the compound's interaction with its biological target.

Detailed research findings indicate that specific substitutions can steer the molecule's activity towards different therapeutic applications. For instance, in the development of anticancer agents, the introduction of an electron-donating hydroxyl (-OH) group into the phenyl ring of certain S-alkylated imidazole (B134444) derivatives was found to increase biological activity, whereas electron-withdrawing halo substituents (F, Cl) weakened it. nih.gov Similarly, SAR studies on chalcone (B49325) derivatives of this compound for antileishmanial activity revealed that substitutions with oxygenated functions on one of the aromatic rings were advantageous for cytotoxicity against Leishmania promastigotes. scielo.br In contrast, derivatives with 4-halogenated and heteroaromatic rings showed no significant activity. scielo.br

In the context of enzyme inhibition, studies on N²,N⁴-disubstituted pyrimidine-2,4-diamines showed that a 2,6-difluorophenyl substitution was optimal for inhibitory activity against cyclin-dependent kinases CDK2 and CDK9. rsc.org Conversely, replacing a fluoro atom with a nitro group led to a decrease in inhibition. rsc.org The placement of hydrophilic substituents can also be detrimental; for example, a 4-nitro substituent on certain pyridin-2(1H)-one derivatives resulted in a significant loss of enzyme inhibition efficacy. brieflands.com The synthesis of various heterocyclic scaffolds from N-(4-acetylphenyl)-2-chloroacetamide has shown that specific moieties are crucial for activity. The thiosemicarbazone and certain sulfide (B99878) derivatives were identified as the most potent antibacterial compounds against both Escherichia coli and Staphylococcus aureus. wiley.com

Derivative ClassSubstituent ModificationImpact on Biological ActivitySource
S-alkylated Imidazole DerivativesElectron-donating -OH group on phenyl ringIncreased anticancer activity nih.gov
S-alkylated Imidazole DerivativesElectron-withdrawing halo (F, Cl) groupsWeakened anticancer activity nih.gov
Chalcone DerivativesOxygenated functions on aromatic ring AHigher cytotoxic activity against Leishmania scielo.br
N²,N⁴-disubstituted Pyrimidines2,6-difluorophenyl substitutionOptimal inhibitory activity against CDK2/CDK9 rsc.org
N²,N⁴-disubstituted PyrimidinesReplacement of fluoro with nitro groupDecreased inhibitory activity rsc.org
Heterocyclic ScaffoldsThiosemicarbazone moietyPotent antibacterial and antioxidant activity wiley.com

Correlation of Structural Modifications with Pharmacological Profiles

Systematic structural modifications of the this compound framework have allowed researchers to establish clear correlations between specific chemical architectures and resulting pharmacological profiles. The core molecule serves as a versatile starting point, or pharmacophore, which can be elaborated to target a range of diseases.

By reacting N-(4-acetylphenyl)-2-chloroacetamide with various nucleophiles, a diverse array of heterocyclic derivatives has been synthesized, each with a distinct biological signature. wiley.com

Antibacterial and Antioxidant Profile : The introduction of a thiosemicarbazone functional group onto the this compound backbone via a benzothiazole (B30560) linker yielded a derivative with significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. wiley.com This same thiosemicarbazone derivative also displayed potent antioxidant activity, with an inhibitory capacity approaching that of the standard antioxidant, L-ascorbic acid. wiley.com

Anticancer Profile : The conjugation of this compound with a 1,2,4-triazole (B32235) ring system has been explored for antiproliferative effects. dergipark.org.tr Furthermore, linking the N-(4-acetylphenyl)amino group to a disubstituted pyrimidine (B1678525) core created potent inhibitors of cyclin-dependent kinases (CDK2 and CDK9), which are crucial regulators of the cell cycle and transcription, making them valuable targets in oncology. rsc.org

Antileishmanial Profile : The synthesis of chalcone derivatives, which feature an α,β-unsaturated ketone system linking the this compound moiety to another aromatic ring, has been correlated with antileishmanial activity. scielo.br Specifically, compounds with oxygen-containing substituents on the second aromatic ring showed the most promising results against Leishmania panamensis. scielo.br

Structural ModificationResulting Derivative TypeCorrelated Pharmacological ProfileSource
Addition of a thiosemicarbazone moietyBenzothiazole-thiosemicarbazone derivativeAntibacterial, Antioxidant wiley.com
Addition of a sulfide moietyBenzothiazole-sulfide derivativeAntibacterial wiley.com
Linkage to a disubstituted pyrimidineN²,N⁴-disubstituted pyrimidine-2,4-diamineAntiproliferative, CDK2/CDK9 Inhibition rsc.org
Formation of a chalcone structureN-(4-((E)-3-arylacryloyl)phenyl)acetamideAntileishmanial scielo.br
Incorporation of an indole (B1671886)/benzimidazole nucleusIndole-benzimidazole/benzothiazole hybridAntioxidant, Antimicrobial innovareacademics.in

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of this compound derivatives. The specific spatial orientation of functional groups can dictate how a molecule fits into and interacts with the active site of a receptor or enzyme.

One aspect of stereochemistry is geometric isomerism, such as that occurring around a carbon-nitrogen double bond (C=N). In a series of synthesized hydrazone derivatives of N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)-acetamide, it was observed that only one geometric isomer, the (E)-configuration, was formed. researchgate.net This selectivity was attributed to the steric hindrance around the imine bond, which makes the (E)-isomer the more stable and favored conformation. researchgate.net

In more complex derivatives containing multiple chiral centers, diastereomers can be formed. For example, the synthesis of certain (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides resulted in two diastereomers, which could be distinguished by their different chemical shifts in NMR spectra. nih.gov The specific stereochemistry of these isomers is crucial as they can exhibit different biological activities and potencies.

Furthermore, in derivatives containing a cyclohexane (B81311) ring, the cis/trans isomerism is a key determinant of stability and activity. In the development of a ROCK inhibitor, the key hydrogenation step afforded the trans-(R)-4-(1-aminoethyl) cyclohexane carboxylic acid as a single, thermodynamically more stable isomer, highlighting the importance of this specific configuration for the molecule's function. d-nb.info

Derivative TypeStereochemical FeatureObservation / ImpactSource
Hydrazone DerivativesE/Z Isomerism around C=N bondExclusive formation of the geometric (E)-isomer due to steric hindrance. researchgate.net
Cyclohexane Carboxylic Acid DerivativesCis/Trans IsomerismThe 1,4-trans isomer is the thermodynamically more stable and biologically relevant form. d-nb.info
Arylthiazolidine Carboxylic Acid AmidesDiastereomers (due to multiple chiral centers)Formation of two diastereomers with distinct NMR profiles, implying potential differences in biological activity. nih.gov

Analytical Methodologies for N 4 Acetylphenyl Acetamide and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and analyzing the components of a mixture. For N-(4-Acetylphenyl)acetamide, several chromatographic methods are routinely used.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and making a preliminary assessment of product purity. rsc.orglibretexts.orgaga-analytical.com.pl In the synthesis of this compound and its derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. evitachem.comscielo.br By spotting the reaction mixture alongside the starting material standards on a TLC plate, the progression can be visualized. orgsyn.org The completion of a reaction is often indicated when the spot corresponding to the starting material is no longer visible by TLC analysis. orgsyn.org

The purity of a compound can be qualitatively evaluated by the number of spots observed on the developed chromatogram; a pure compound should ideally present as a single spot. rsc.orginnovareacademics.in The retention factor (Rf), calculated as the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions (stationary phase, mobile phase, temperature). libretexts.org For instance, in the synthesis of chalcone (B49325) derivatives from 4-acetamidoacetophenone, TLC was monitored using a dichloromethane:ethyl acetate (B1210297) (9:1 v/v) mixture as the eluent. scielo.br Similarly, the purity of various synthesized indole (B1671886) derivatives was checked by TLC on silica (B1680970) gel-G coated plates, with spots visualized using iodine vapors. innovareacademics.in

Table 1: Example TLC Parameters for this compound Derivatives

Derivative Class Mobile Phase (Eluent) Visualization Method Reference
Chalcones Dichloromethane:Ethyl Acetate (9:1 v/v) - scielo.br
Indoles Toluene:Acetone (B3395972) (8:2) Iodine Vapors innovareacademics.in

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. It offers higher resolution and sensitivity compared to TLC. For this compound and its related substances, reverse-phase HPLC (RP-HPLC) is a common method for purity analysis. sielc.com A typical RP-HPLC setup uses a nonpolar stationary phase (like C18) and a polar mobile phase. For example, N-(p-Acetylphenyl)acetamide can be analyzed using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid on a Newcrom R1 column. sielc.com

Furthermore, HPLC is critical for determining the enantiomeric excess (ee) of chiral derivatives. Chiral stationary phases (CSPs) are used to separate enantiomers, which are non-superimposable mirror images of each other. The reduction of this compound can yield a chiral alcohol, (S)-N-(4-(1-hydroxyethyl)phenyl)acetamide. The enantiomeric excess of this product was determined to be 73% using HPLC with a Chiralcel OD-H column and a mobile phase of 7% propan-2-ol in n-hexane. mdpi.com The separation of enantiomers is crucial in pharmaceutical chemistry, where different enantiomers can have vastly different biological activities.

Table 2: HPLC Conditions for Analysis of this compound and Derivatives

Analysis Type Compound Column Mobile Phase Detection Findings Reference
Purity N-(p-Acetylphenyl)acetamide Newcrom R1 Acetonitrile, Water, Phosphoric Acid MS-compatible Method is scalable for preparative separation. sielc.com
Purity N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide C18 reverse-phase Acetonitrile:Water (60:40 v/v) UV at 254 nm Retention time of 8.2 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. nih.gov It is particularly useful for volatile and thermally stable compounds. After separation by the GC column, molecules are ionized, and the resulting mass spectrum provides a molecular fingerprint, often allowing for structural elucidation. innovareacademics.in

For this compound, the electron ionization (EI) mass spectrum is available in databases like the NIST WebBook. nist.gov The spectrum shows characteristic fragmentation patterns that help in its identification. GC-MS has also been used to characterize derivatives, such as N-(4-acetylphenyl)-N-methylacetamide, which shows a molecular ion peak (m/z) of 191. rsc.org This technique is frequently listed as part of the full characterization of newly synthesized derivatives to confirm their identity. innovareacademics.inresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

Purity Determination Methods

Beyond chromatography, other fundamental analytical methods are employed to ascertain the purity of this compound.

The melting point of a crystalline solid is a fundamental physical property that serves as a key indicator of its purity. A pure substance typically melts over a narrow, well-defined temperature range. Impurities tend to depress and broaden the melting range. The literature reports the melting point of this compound to be in the range of 166–170 °C. fluorochem.co.uk Specific studies have reported sharp melting points, such as 169.2-170.0 °C, for the purified compound, indicating a high degree of purity. Comparing the experimentally observed melting point of a synthesized batch to the literature value is a standard and accessible method for purity assessment.

Table 3: Reported Melting Points for this compound

Melting Point Range (°C) Purity Assay Reference
166 - 170 98.0% fluorochem.co.uk
166 - 170 97%
169.2 - 170.0 -

The synthesis of any chemical compound is often accompanied by the formation of impurities, which can arise from side reactions, unreacted starting materials, or subsequent degradation of the product. Identifying and minimizing these impurities is a critical aspect of process chemistry and quality control.

In syntheses related to this compound, such as the production of paracetamol (N-(4-hydroxyphenyl)acetamide), impurities like dimers can form. The strategies to minimize such impurities involve the careful optimization of reaction conditions, including stoichiometry, temperature, and reaction time. Following the synthesis, purification is essential. Common techniques include recrystallization, which separates the desired compound from soluble impurities based on differences in solubility, and column chromatography, which separates compounds based on their differential adsorption to a stationary phase. For instance, recrystallization from solvents like ethanol (B145695) is a common final step to obtain high-purity crystalline products. scielo.brdergipark.org.tr

Advanced Research Questions and Future Directions for N 4 Acetylphenyl Acetamide Research

Elucidation of Detailed Molecular Mechanisms for Observed Biological Activities

While preliminary studies have identified a range of biological activities for N-(4-acetylphenyl)acetamide and its derivatives, a detailed understanding of the underlying molecular mechanisms remains a critical area for future investigation. The broad biological potential of this compound class necessitates a move from phenomenological observations to a precise elucidation of molecular targets and signaling pathways.

Anticancer Mechanisms: Analogs of this compound, particularly those incorporating quinazoline (B50416) moieties, have shown promise as anticancer agents. The hypothesized mechanisms for these analogs include the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). The quinazoline core is thought to competitively bind to the ATP-binding site of EGFR, which blocks its autophosphorylation and subsequent downstream signaling cascades, such as the PI3K/Akt pathway, that are crucial for cancer cell proliferation. vulcanchem.com Another proposed mechanism is the induction of apoptosis, potentially through the disruption of the mitochondrial membrane potential, which in turn activates key executioner enzymes like caspase-3 and caspase-9. vulcanchem.com For N-hydroxy derivatives, it is suggested that the N-hydroxy group may enhance activities such as DNA intercalation or the inhibition of topoisomerase enzymes.

Anti-inflammatory Pathways: The anti-inflammatory properties of some derivatives are thought to be linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. vulcanchem.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines, such as TNF-α and IL-6. vulcanchem.comrsc.org By inhibiting NF-κB, these compounds can effectively reduce the inflammatory response. Future research should focus on identifying the specific upstream kinases or other components of the NF-κB pathway that are targeted by these acetamide (B32628) derivatives.

Antimicrobial Action: The antimicrobial effects of this compound analogs, such as benzothiazole (B30560) hybrids, have been demonstrated against bacteria like E. coli and S. aureus. The proposed mechanisms are generally broad, suggesting the disruption of bacterial cell membranes or the inhibition of essential microbial enzymes. For instance, quinazoline-containing analogs might interfere with microbial DNA gyrase or dihydrofolate reductase. vulcanchem.com Future studies should aim to pinpoint the specific enzymes or membrane components that are targeted, which could be achieved through proteomic and metabolomic approaches on treated microbes. This would enable a more rational design of new antimicrobial agents.

A summary of hypothesized molecular mechanisms for this compound derivatives is presented below.

Biological ActivityHypothesized Molecular MechanismPotential Molecular Target(s)Derivative Class
AnticancerInhibition of receptor tyrosine kinase signalingEpidermal Growth Factor Receptor (EGFR)Quinazolines vulcanchem.com
AnticancerInduction of programmed cell death (Apoptosis)Mitochondria, Caspase-3, Caspase-9Quinazolines vulcanchem.com
AnticancerInterference with DNA replication/repairTopoisomerase, DNAN-hydroxy-acetamides
Anti-inflammatorySuppression of pro-inflammatory gene expressionNuclear Factor-kappa B (NF-κB)Quinazolines vulcanchem.com
AntimicrobialDisruption of cell envelope integrityBacterial cell membraneGeneral
AntimicrobialInhibition of essential metabolic pathwaysDNA gyrase, Dihydrofolate reductaseQuinazolines vulcanchem.com

Strategies for Resolving Contradictions in Spectroscopic Data

The accurate structural elucidation of this compound and its derivatives is fundamental for understanding its reactivity and biological function. However, contradictions and ambiguities can arise in spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These discrepancies often stem from complex structural dynamics in solution or during ionization.

A primary source of confusion is the potential for tautomerism, such as keto-enol or amide-imidol tautomerism, which can lead to the appearance of multiple sets of signals in NMR spectra. The presence of impurities from the synthesis or degradation of the compound can also complicate spectral interpretation. To address these challenges, a multi-faceted approach is necessary.

Advanced Spectroscopic Techniques:

Variable-Temperature NMR (VT-NMR): This technique is invaluable for studying dynamic equilibria like tautomerism. By acquiring spectra at different temperatures, researchers can observe changes in the relative intensities of signals corresponding to different tautomers, allowing for the characterization of the equilibrium.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically within ±2 ppm error), which can definitively confirm the elemental composition of the parent ion and its fragments, helping to distinguish the target compound from impurities or degradation products.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: Computational methods, particularly DFT, can be used to predict the NMR and IR spectra of the different possible isomers and tautomers. By comparing the computationally simulated spectra with the experimental data, a more confident assignment of the observed signals can be made. researchgate.net

Systematic Experimental Design:

Isotopic Labeling: The synthesis of isotopically labeled analogs (e.g., using ¹³C or ¹⁵N) can help in the unambiguous assignment of signals in NMR and MS spectra.

Comprehensive Purification and Analysis: Rigorous purification of synthetic intermediates and final products, coupled with analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), can help identify and eliminate impurity-related spectral artifacts.

IssueProposed StrategyRationale
TautomerismVariable-Temperature NMRTo study the dynamic equilibrium between tautomers.
Ambiguous IsomersComputational (DFT) Spectral SimulationTo compare experimental data with predicted spectra for different isomers.
Impurities/ByproductsHigh-Resolution Mass Spectrometry (HRMS)To confirm the exact molecular formula and identify contaminants.
Structural AmbiguityIsotopic LabelingTo provide definitive assignment of specific atoms in the molecular structure.

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient, scalable, and environmentally benign synthetic methods is crucial for the broader application of this compound and its analogs. Research in this area focuses on improving yields, reducing reaction times, and employing novel catalytic systems.

Versatile Precursors: A common strategy involves the use of highly reactive starting materials that can be easily diversified. N-(4-acetylphenyl)-2-chloroacetamide and N-(4-acetylphenyl)-2-cyanoacetamide have proven to be exceptionally versatile precursors for synthesizing a wide array of heterocyclic derivatives, including thiazoles, pyridines, and benzothiazoles. researchgate.nettsijournals.com The chloro and cyano groups serve as excellent leaving groups or reactive sites for condensation and cyclization reactions. evitachem.com

Energy-Assisted Synthesis:

Ultrasonic Irradiation: The use of ultrasound has been shown to significantly enhance the rate of Claisen-Schmidt condensation reactions for producing N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives (chalcones). scielo.br This method offers higher yields, shorter reaction times (5-20 minutes), and milder reaction conditions compared to conventional heating methods. scielo.brresearchgate.neteijppr.com

Microwave-Assisted Synthesis: Microwave irradiation is another powerful technique for accelerating organic reactions, offering benefits such as rapid heating, increased yields, and often cleaner reactions.

Novel Catalytic Systems:

Palladium-Based Catalysis: A novel one-pot synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol), a related compound, has been developed using a palladium-based catalytic system. mdpi.com This process involves the reductive carbonylation of nitrobenzene (B124822) in dilute acetic acid, with the selectivity towards the desired product being controlled by the choice of ligands on the Pd(II) catalyst. mdpi.com This highlights the potential for developing catalytic routes to this compound itself.

Single-Atom Alloy (SAA) Catalysts: Recent research into the electrochemical synthesis of acetamide from CO₂ and N₂ has identified W/Cu(111) SAA as a promising catalyst. nih.govacs.org This approach achieves both C-C and C-N bond formation in a single process. nih.gov While demonstrated for the parent acetamide, this strategy could potentially be adapted for more complex derivatives.

Nanocatalysts: Nano-Al₂O₃ has been explored as a green and recyclable catalyst for N-formylation reactions, demonstrating the potential of nanomaterials in facilitating acetamide synthesis under solvent-free conditions. researchgate.net

Synthetic ApproachKey FeaturesExample Application
Versatile PrecursorsUse of reactive intermediates like N-(4-acetylphenyl)-2-chloroacetamide. researchgate.netSynthesis of various heterocyclic scaffolds. researchgate.netevitachem.com
Ultrasonic IrradiationAccelerated reaction rates, high yields, mild conditions. scielo.brClaisen-Schmidt condensation for chalcone (B49325) synthesis. scielo.brresearchgate.net
Palladium CatalysisOne-pot synthesis, high selectivity via ligand control. mdpi.comReductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide. mdpi.com
Electrochemical SynthesisDirect formation from simple gases (CO₂, N₂) using Single-Atom Alloy catalysts. nih.govacs.orgSynthesis of the parent acetamide. nih.gov

Development of this compound Analogs with Enhanced Specificity and Efficacy

The core structure of this compound serves as a versatile scaffold for the development of new therapeutic agents. By systematically modifying its structure and introducing various heterocyclic and functional groups, researchers can fine-tune its pharmacological properties to enhance potency and target specificity.

Heterocyclic Derivatives: A significant body of research focuses on synthesizing analogs where the acetamide group is linked to various heterocycles.

Thiazole (B1198619) and Benzothiazole Derivatives: These analogs have shown potent antibacterial activity. For example, derivatives synthesized from N-(4-acetylphenyl)-2-chloroacetamide and 2-mercaptobenzothiazole (B37678) exhibit significant growth inhibition against E. coli and S. aureus. evitachem.com

Pyrazole Derivatives: Treatment of this compound derivatives with reagents like Vilsmeier formylation reagent (POCl₃/DMF) can yield pyrazole-containing compounds. evitachem.com

Quinazoline Derivatives: As previously mentioned, quinazoline analogs are being investigated for their anticancer activity, potentially through EGFR inhibition. vulcanchem.com The modular nature of their synthesis allows for derivatization at multiple sites to optimize pharmacokinetics and target affinity. vulcanchem.com

Triazole and Imidazole (B134444) Derivatives: These nitrogen-containing heterocycles are common pharmacophores. Analogs incorporating these rings are being explored for a wide range of activities, including anticancer and antimicrobial effects. evitachem.com

Chalcone Derivatives: Analogs of the type N-(4-((E)-3-arylacryloyl)phenyl)acetamide, which are chalcones, have been evaluated for their antileishmanial activity, with some showing promising results against Leishmania panamensis. scielo.brevitachem.com

Structure-Activity Relationship (SAR) Studies: A crucial aspect of developing new analogs is understanding the relationship between their chemical structure and biological activity. For instance, in the antileishmanial chalcone derivatives, it was observed that the presence of oxygenated functional groups on one of the aromatic rings was beneficial for activity. scielo.brevitachem.com Conversely, for certain anticholinesterase inhibitors based on a thiazole scaffold, this compound was used as an intermediate to construct the final active compounds. mdpi.com Future research will require systematic SAR studies, often aided by computational modeling, to rationally design molecules with improved efficacy and reduced off-target effects.

Analog ClassSynthetic PrecursorPotential Biological Activity
BenzothiazolesN-(4-acetylphenyl)-2-chloroacetamide evitachem.comAntibacterial evitachem.com
PyrazolesPhenylhydrazone of this compound derivative evitachem.comAnticancer (general)
QuinazolinesN-(4-acetylphenyl)-2-chloroacetamide vulcanchem.comAnticancer, Anti-inflammatory vulcanchem.com
ChalconesThis compound scielo.brevitachem.comAntileishmanial scielo.brevitachem.com
Imidazoles2-((4-acetylphenyl)amino)-1-arylethan-1-onesAnticancer
TriazolesThis compound derivativesAnticancer, Fungicidal

Investigation into Supramolecular Interactions and Self-Assembly (If Applicable)

The study of non-covalent interactions, such as hydrogen bonding and π-π stacking, is fundamental to understanding how molecules recognize each other and organize into larger, functional architectures. This field of supramolecular chemistry is highly relevant to this compound and its derivatives, influencing properties from crystal packing to interactions with biological targets.

A compelling example of self-assembly is found in 8-aryl-2'-deoxyguanosine (8ArG) derivatives. Studies have shown that 8ArG derivatives featuring 8-(meta-acetylphenyl) or 8-(para-acetylphenyl) groups can self-assemble in the presence of cations into highly organized and stable nanostructures known as supramolecular G-quadruplexes (SGQs). nih.gov Remarkably, the 8-(m-acetylphenyl) derivative forms a discrete and robust hexadecameric structure in both organic and aqueous media, demonstrating the high fidelity of the self-assembly process. nih.govacs.org

The ability of the acetylphenyl moiety to participate in and direct such complex self-assembly processes suggests that this compound itself could be a valuable building block in supramolecular chemistry. Future research could explore:

The controlled self-assembly of this compound derivatives into novel supramolecular polymers or discrete nanostructures.

The use of these assemblies as templates or scaffolds in catalysis or materials science.

The role of supramolecular interactions in the binding of these compounds to their biological targets, where hydrogen bonding and other non-covalent forces are paramount. nih.gov

Applications in Materials Science and Engineering (If Applicable)

The chemical functionalities present in this compound—the amide linkage, the aromatic ring, and the reactive acetyl group—make it and its derivatives attractive candidates for applications in materials science and engineering. While this area is less explored than its biomedical applications, the potential exists for creating novel polymers and functional materials.

The acetyl and amide groups provide sites for polymerization or for grafting onto other polymer backbones, potentially imparting new properties to existing materials. The aromatic ring structure can contribute to thermal stability and specific electronic or optical properties.

Some research indicates that this compound and its analogs can serve as building blocks for synthesizing polymers and other advanced materials. evitachem.com For instance, the ability of related thiourea (B124793) derivatives to act as versatile ligands for metal coordination suggests that this compound-based ligands could be used to create novel coordination polymers or metal-organic frameworks (MOFs). nih.gov These materials have a wide range of potential applications, including in catalysis, gas storage, and chemical sensing.

Future research directions could include:

Synthesis of Novel Polymers: Designing and synthesizing polymers incorporating the this compound moiety to create materials with tailored thermal, mechanical, or optical properties.

Development of Functional Materials: Exploring the use of these compounds in the creation of liquid crystals, non-linear optical materials, or as components in organic light-emitting diodes (OLEDs), leveraging the electronic nature of the substituted aromatic system.

Surface Modification: Investigating the self-assembly of this compound derivatives on surfaces to create functional coatings with specific wetting, adhesive, or biocompatible properties.

Q & A

Basic Question: What are the standard laboratory synthesis methods for N-(4-Acetylphenyl)acetamide?

Answer:
this compound is typically synthesized via Buchwald-Hartwig amination ( ) or condensation reactions ( ). A common approach involves:

  • Reacting 4-bromoacetophenone with acetamide using a palladium catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos in the presence of a base (e.g., Cs₂CO₃) at elevated temperatures (80–100°C). Yields up to 79% are achieved after column chromatography (2:1 EtOAc/hexanes) .
  • Alternative routes include reacting substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) with N-(4-acetylphenyl)-2-chloroacetamide in ethanol under basic conditions (20% NaOH), followed by recrystallization .
    Key Considerations: Ensure anhydrous conditions for catalytic reactions and monitor reaction progress via TLC or HPLC.

Basic Question: How is this compound characterized spectroscopically?

Answer:
Characterization relies on multinuclear NMR, IR, and elemental analysis :

  • ¹H NMR (CDCl₃): Peaks at δ 7.96–7.92 (dt, 2H, aromatic), δ 2.58 (s, 3H, acetyl CH₃), δ 2.22 (s, 3H, amide CH₃) .
  • ¹³C NMR : Signals at δ 197.0 (ketone C=O), δ 168.6 (amide C=O) confirm functional groups .
  • IR : Bands at ~1654 cm⁻¹ (amide C=O) and ~725 cm⁻¹ (C-Cl in precursor compounds) .
  • Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced Question: How can reaction conditions be optimized for higher yields in this compound synthesis?

Answer:
Optimization involves systematic variation of:

  • Catalyst Systems : Compare Pd(OAc)₂/Xantphos with cheaper alternatives (e.g., Ni-based catalysts) for cost-effectiveness .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF may enhance solubility of aromatic intermediates.
  • Temperature and Time : Conduct time-course studies (e.g., 6–24 hours) at 80°C vs. 100°C to balance yield and side reactions .
  • Base Selection : Evaluate Cs₂CO₃ vs. K₂CO₃; cesium salts often improve nucleophilic amination efficiency .
    Methodology: Use a Design of Experiments (DoE) approach to identify significant variables and interactions.

Advanced Question: How is this compound utilized in the synthesis of bioactive heterocycles?

Answer:
The compound serves as a precursor for antimicrobial and anticancer agents :

  • Oxadiazole Derivatives : React with 5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole-2-thiol under basic conditions to form thioacetamide derivatives. These show in vitro anticancer activity (e.g., IC₅₀ values against MCF-7 cells) .
  • Hydroseleno Compounds : Condense with benzaldehyde derivatives to form acryloylphenyl acetamides, which are evaluated for corrosion inhibition or antioxidant properties .
    Key Steps: Monitor intermediate purity via LC-MS and confirm final structures using X-ray crystallography or high-resolution mass spectrometry (HRMS).

Advanced Question: What strategies address discrepancies in spectral data or melting points reported for this compound derivatives?

Answer:

  • Cross-Validation : Compare NMR (e.g., DMSO-d₆ vs. CDCl₃ solvent shifts) and melting points with literature. For example, N-(4-Acetylphenyl)-2-chloroacetamide has a reported m.p. of 153–155°C ; deviations suggest impurities or polymorphic forms.
  • Advanced Techniques : Use DSC (Differential Scanning Calorimetry) to confirm melting behavior and PXRD to identify crystalline phases.
  • Reproducibility : Repeat syntheses in triplicate under controlled conditions (humidity, cooling rates) to assess consistency .

Advanced Question: What mechanistic insights guide the design of this compound-based pharmacophores?

Answer:

  • Structure-Activity Relationships (SAR) : Modify the acetyl group to introduce electron-withdrawing substituents (e.g., nitro, chloro) to enhance binding to biological targets like kinase enzymes .
  • Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with cancer-related proteins (e.g., EGFR tyrosine kinase).
  • In Vitro Screening : Test derivatives for cytotoxicity (MTT assay), apoptosis induction (flow cytometry), and selectivity (normal vs. cancer cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.